2-Iodo-1,4-benzenediamine 2-Iodo-1,4-benzenediamine
Brand Name: Vulcanchem
CAS No.: 69951-01-5
VCID: VC21304451
InChI: InChI=1S/C6H7IN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2
SMILES: C1=CC(=C(C=C1N)I)N
Molecular Formula: C6H7IN2
Molecular Weight: 234.04 g/mol

2-Iodo-1,4-benzenediamine

CAS No.: 69951-01-5

Cat. No.: VC21304451

Molecular Formula: C6H7IN2

Molecular Weight: 234.04 g/mol

* For research use only. Not for human or veterinary use.

2-Iodo-1,4-benzenediamine - 69951-01-5

Specification

CAS No. 69951-01-5
Molecular Formula C6H7IN2
Molecular Weight 234.04 g/mol
IUPAC Name 2-iodobenzene-1,4-diamine
Standard InChI InChI=1S/C6H7IN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2
Standard InChI Key CAAOWHHLKPUWHW-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1N)I)N
Canonical SMILES C1=CC(=C(C=C1N)I)N

Introduction

Chemical Structure and Composition

2-Iodo-1,4-benzenediamine consists of a benzene ring substituted with two amino groups in the para position (1,4-positions) and an iodine atom at the ortho position (position 2) relative to one of the amino groups. This structural arrangement confers specific electronic and steric properties to the molecule.

Molecular Information

The compound has a molecular formula of C6H7IN2 with a calculated molecular weight of 234.04 g/mol . Its structural configuration includes a benzene ring with an iodine atom at position 2 and amino groups at positions 1 and 4. The presence of these functional groups influences its reactivity and physical properties.

Structural Representation

The molecule contains seven hydrogen atoms, six carbon atoms arranged in a benzene ring, one iodine atom, and two nitrogen atoms as part of the amino groups. The iodine substituent, being relatively large, affects the molecule's electronic distribution and reactivity patterns.

Physical Properties

2-Iodo-1,4-benzenediamine possesses distinctive physical properties that are important for its handling, storage, and potential applications in chemical synthesis or other industrial processes.

Thermodynamic Properties

The compound has well-defined thermal characteristics that are essential for processing and storage considerations. Table 1 summarizes the key thermodynamic properties of 2-Iodo-1,4-benzenediamine.

Table 1: Thermodynamic Properties of 2-Iodo-1,4-benzenediamine

PropertyValueMethod
Melting Point109-110°CExperimental
Boiling Point342.3±32.0°CPredicted
Flash Point160.8°CExperimental
Vapor Pressure7.61E-05 mmHg at 25°CExperimental

The relatively high melting and boiling points indicate strong intermolecular forces, likely due to hydrogen bonding capabilities of the amino groups and the presence of the polarizing iodine atom .

Physical Characteristics

Additional physical properties further define the nature of this compound and its behavior in various environments. These properties, presented in Table 2, provide insights into its physical state and molecular interactions.

Table 2: Physical Characteristics of 2-Iodo-1,4-benzenediamine

PropertyValueMethod
Density2.016±0.06 g/cm³Predicted
Refractive Index1.757Experimental
pKa4.89±0.10Predicted

The compound's relatively high density compared to many organic compounds can be attributed to the presence of the heavy iodine atom in its structure .

Chemical Identifiers and Nomenclature

Identifier TypeValue
CAS Registry Number69951-01-5
PubChem CID819128

The CAS (Chemical Abstracts Service) Registry Number is particularly important as it provides a unique, unambiguous identifier for the compound in scientific literature and regulatory contexts .

Systematic Nomenclature and Synonyms

2-Iodo-1,4-benzenediamine is known by several systematic names and synonyms in chemical literature and databases. These alternative designations reflect different naming conventions or emphasis on specific structural features.

Table 4: Nomenclature and Synonyms

Nomenclature TypeName
IUPAC Name2-iodobenzene-1,4-diamine
Common Synonyms4-amino-2-iodophenylamine
2-Iodo-1,4-phenylenediamine
1,4-Benzenediamine, 2-iodo-

The IUPAC (International Union of Pure and Applied Chemistry) name provides the most standardized nomenclature for precise scientific communication .

Structural Identifiers

Structural identifiers encode the molecule's structure in standardized string formats, enabling computational analysis and database searching.

Table 5: Structural Identifiers

Identifier TypeValue
InChIInChI=1S/C6H7IN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2
InChIKeyCAAOWHHLKPUWHW-UHFFFAOYSA-N
SMILESC1=CC(=C(C=C1N)I)N

These identifiers, particularly the SMILES (Simplified Molecular Input Line Entry System) and InChI (International Chemical Identifier) strings, allow for unambiguous representation of the molecular structure in computer-readable format .

Related Compounds and Structural Analogs

2-Iodo-1,4-benzenediamine belongs to a broader family of halogenated aromatic amines. Structural relationships with similar compounds provide context for understanding its chemical behavior and potential applications.

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